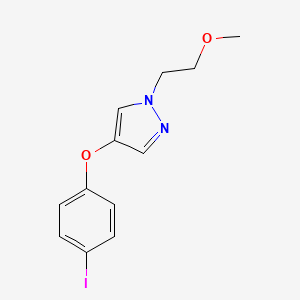![molecular formula C12H11N3O3S B11788106 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a pyrazolo[1,5-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene ring and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid
- 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid may exhibit unique properties such as higher stability, specific binding affinity, or distinct reactivity. These characteristics make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H11N3O3S |
|---|---|
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
2-(4-oxo-2-thiophen-2-yl-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O3S/c16-11(17)7-14-3-4-15-9(12(14)18)6-8(13-15)10-2-1-5-19-10/h1-2,5-6H,3-4,7H2,(H,16,17) |
Clé InChI |
GYGHKWVUBSEPEV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC(=N2)C3=CC=CS3)C(=O)N1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


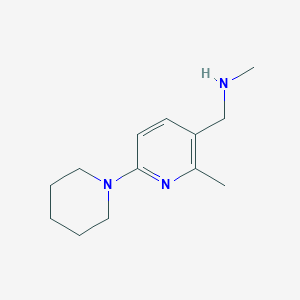


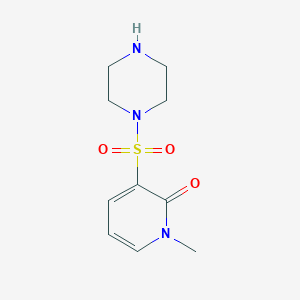
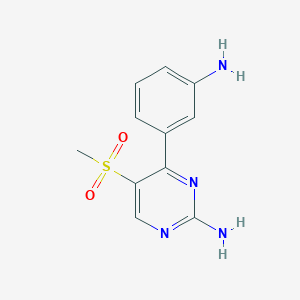

![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
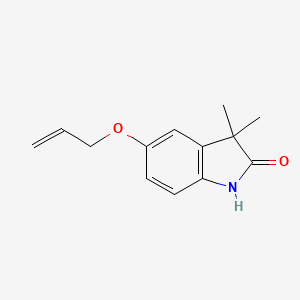
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
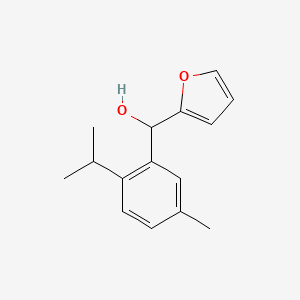
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
![Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate](/img/structure/B11788119.png)
![2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine](/img/structure/B11788125.png)
